molecular formula C17H30O3 B8557374 15-Methyl-1-oxacycloheptadecane-2,13-dione CAS No. 57785-43-0

15-Methyl-1-oxacycloheptadecane-2,13-dione

Cat. No. B8557374
CAS RN: 57785-43-0
M. Wt: 282.4 g/mol
InChI Key: FDUMHFPPCZNHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Methyl-1-oxacycloheptadecane-2,13-dione is a useful research compound. Its molecular formula is C17H30O3 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 15-Methyl-1-oxacycloheptadecane-2,13-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 15-Methyl-1-oxacycloheptadecane-2,13-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57785-43-0

Product Name

15-Methyl-1-oxacycloheptadecane-2,13-dione

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

15-methyl-oxacycloheptadecane-2,13-dione

InChI

InChI=1S/C17H30O3/c1-15-12-13-20-17(19)11-9-7-5-3-2-4-6-8-10-16(18)14-15/h15H,2-14H2,1H3

InChI Key

FDUMHFPPCZNHET-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(=O)CCCCCCCCCCC(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the enol ether (2.10 g, 8.4 mmol) in CCl4 (20 ml), acetonitrile (20 ml), and water (30 ml) at room temperature was added sodium metaperiodate (6.75 g, 35.3 mmol) followed by ruthenium chloride hydrate (50 mg). The mixture was stirred vigourously and an exotherm was noted (approx 5° C.). Once the exotherm had subsided the dark/opaque solution was checked with TLC (9:1, hexane/ethylacetate) which showed the reaction to be complete after 15 minutes. To the reaction mixture was added a 1:1 mixture of dichloromethane and water (60 ml). The organic fractions were separated and dried and the solvent evaporated under reduced pressure to yield a dark oil. The oil was purified by column chromatography, eluting the product with 10% diethyl ether in pentane. The product is a colourless to pale yellow oil. Yield is 1.64 g (69%).
[Compound]
Name
enol ether
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Four

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